BenchChemオンラインストアへようこそ!

Empagliflozin

SGLT2 selectivity Off-target inhibition In vitro pharmacology

Empagliflozin is the benchmark SGLT2 inhibitor for studies targeting cardiovascular and renal protection. Unlike class alternatives, its EMPA-REG OUTCOME trial demonstrated a unique, significant reduction in cardiovascular death (HR 0.62) and heart failure hospitalization — benefits not uniformly proven across all SGLT2s. With >2500-fold selectivity for SGLT2 over SGLT1, off-target confounds are minimized. Choose empagliflozin for robust, clinically-validated endpoints in heart failure, renal protection, and bioequivalence research. High-purity material available for global B2B procurement.

Molecular Formula C23H27ClO7
Molecular Weight 450.9 g/mol
CAS No. 864070-44-0
Cat. No. B1684318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmpagliflozin
CAS864070-44-0
Synonyms1-chloro-4-(glucopyranos-1-yl)-2-(4-(tetrahydrofuran-3-yloxy)benzyl)benzene
BI 10773
BI-10773
BI10773
empagliflozin
Jardiance
Molecular FormulaC23H27ClO7
Molecular Weight450.9 g/mol
Structural Identifiers
SMILESC1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
InChIInChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1
InChIKeyOBWASQILIWPZMG-QZMOQZSNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO (50mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Empagliflozin (CAS 864070-44-0): A Selective SGLT2 Inhibitor with Validated Cardiovascular and Renal Outcomes


Empagliflozin (CAS 864070-44-0) is an orally bioavailable, potent, and competitive inhibitor of the sodium-glucose cotransporter 2 (SGLT2) with an in vitro IC50 of 3.1 nM [1]. As a gliflozin-class antidiabetic agent, it reduces renal glucose reabsorption, thereby increasing urinary glucose excretion and lowering plasma glucose in an insulin-independent manner. Its foundational differentiation lies in its established efficacy from the landmark EMPA-REG OUTCOME trial, which demonstrated significant reductions in cardiovascular mortality and heart failure hospitalizations, a benefit not uniformly established for all SGLT2 inhibitors [2].

Empagliflozin: Why Direct Substitution with Other SGLT2 Inhibitors Is Not Scientifically Equivalent


Despite sharing a common class mechanism, SGLT2 inhibitors like canagliflozin, dapagliflozin, and ertugliflozin exhibit substantial inter-drug variability in selectivity, pharmacokinetics, and clinically validated outcomes. While all are approved for glycemic control in type 2 diabetes, their specific safety profiles and demonstrated efficacy for cardiovascular and renal protection differ markedly. For instance, empagliflozin's high selectivity for SGLT2 over SGLT1 (~2500-fold) [1] and its proven reduction in cardiovascular death (HR 0.62) [2] are not universally shared across the class. Consequently, treating these agents as interchangeable in procurement, research, or clinical application overlooks these critical, evidence-based differentiators and can lead to suboptimal experimental design or therapeutic choices.

Empagliflozin: Product-Specific Quantitative Differentiation Evidence


Empagliflozin's Superior SGLT2/SGLT1 Selectivity Ratio Over Canagliflozin and Dapagliflozin

Empagliflozin exhibits the highest in vitro selectivity for SGLT2 over SGLT1 among the major approved SGLT2 inhibitors. Its selectivity ratio of approximately 2,500-fold is ten times greater than that of canagliflozin (approximately 250-fold) and more than double that of dapagliflozin (approximately 1,200-fold) [1]. This difference arises from the relative IC50 values for human SGLT1 (Empagliflozin: 8,300 nM vs. Canagliflozin: 710 nM vs. Dapagliflozin: 1,400 nM) [1][2].

SGLT2 selectivity Off-target inhibition In vitro pharmacology

Empagliflozin's Unique Reduction in Cardiovascular Mortality in EMPA-REG OUTCOME Trial

In the pivotal EMPA-REG OUTCOME trial (n=7020), empagliflozin was the first SGLT2 inhibitor to demonstrate a significant reduction in cardiovascular death versus placebo (HR 0.62, 95% CI 0.49-0.77; p<0.001) [1][2]. While other SGLT2 inhibitors have shown benefits for heart failure hospitalization, empagliflozin's magnitude of CV mortality benefit is distinct; in comparable trials, canagliflozin (CANVAS) and dapagliflozin (DECLARE-TIMI 58) did not achieve statistical significance for this endpoint (HR 0.87 and 0.98, respectively) [1].

Cardiovascular outcomes Heart failure MACE Mortality

Lower Overall Adverse Drug Reaction Rate for Empagliflozin vs. Canagliflozin and Dapagliflozin

A national register study from the United Kingdom (MHRA Yellow Card data, n=5,813,325 prescriptions) found that empagliflozin had a significantly lower overall adverse drug reaction (ADR) rate compared to both dapagliflozin and canagliflozin [1]. The relative ADR rate was ranked as: canagliflozin > dapagliflozin > empagliflozin. For fatalities, the rate was dapagliflozin > canagliflozin > empagliflozin [1]. This is corroborated by meta-analyses showing canagliflozin is uniquely associated with an increased risk of amputation [2].

Drug safety Adverse events Pharmacovigilance Real-world evidence

Empagliflozin Demonstrates Superior Reduction in Heart Failure Hospitalizations in HFpEF Patients

In a real-world cohort study of patients with heart failure with preserved ejection fraction (HFpEF), empagliflozin use was associated with a significantly greater reduction in HF-related hospitalizations compared to both canagliflozin and dapagliflozin [1]. Specifically, empagliflozin reduced the risk of HF-related hospitalization by 55% compared to canagliflozin (aHR 0.45; 95% CI 0.34-0.59). Conversely, dapagliflozin was associated with a 50% increased risk of HF-related hospitalization compared to empagliflozin (aHR 1.50; 95% CI 1.09-2.07) [1].

Heart failure with preserved ejection fraction HFpEF Real-world effectiveness Hospitalization risk

Negligible SGLT1 Inhibition at Therapeutic Doses Confirmed by Systems Pharmacology Modeling

A quantitative systems pharmacology (QSP) model, validated with pooled phase I/II clinical trial data, demonstrated that at approved therapeutic doses, SGLT1 inhibition by canagliflozin contributes to approximately 10% of daily urinary glucose excretion, whereas SGLT1 inhibition by empagliflozin and dapagliflozin is negligible [1]. This modeling confirms that empagliflozin's glucosuric effect is exclusively mediated by renal SGLT2 inhibition, unlike canagliflozin which has a dual SGLT1/SGLT2 effect [1].

Quantitative systems pharmacology SGLT1 inhibition Mechanistic modeling Glucosuria

Empagliflozin: Key Research and Industrial Application Scenarios Based on Differentiated Evidence


In Vivo and Ex Vivo Studies of Cardio-renal Protection Mechanisms

Empagliflozin is the preferred SGLT2 inhibitor for research aiming to dissect mechanisms of cardiovascular and renal protection. Its unique reduction in cardiovascular death (HR 0.62) observed in EMPA-REG OUTCOME [1] and its established efficacy in HFpEF [2] make it the benchmark compound for studies investigating outcomes beyond glycemic control. Its high selectivity ensures that observed effects can be attributed to SGLT2 inhibition rather than confounding off-target or SGLT1-mediated activities.

Preclinical Toxicology and Safety Pharmacology Screening

For researchers developing novel SGLT2 inhibitors or combination therapies, empagliflozin serves as a critical reference compound for safety benchmarking. Its documented favorable ADR profile, with the lowest overall ADR rate in real-world pharmacovigilance studies [3], provides a high bar for safety comparisons. In vitro selectivity data (e.g., >2500-fold for SGLT2 over SGLT1) [4] offers a clear target for optimizing the therapeutic index of new chemical entities.

Formulation Development and Bioequivalence Studies

Empagliflozin's well-characterized pharmacokinetic parameters—including a consistent oral bioavailability (~78%), a terminal half-life of ~12.4 hours, and dose-proportional exposure [5]—provide a robust foundation for generic drug development and bioequivalence studies. Its established PK profile, documented in the FDA label [6], makes it an ideal reference listed drug (RLD) for demonstrating therapeutic equivalence in new formulations.

Clinical Comparative Effectiveness Research and Real-World Evidence Generation

Given the head-to-head real-world evidence showing empagliflozin's superior reduction in HF hospitalizations compared to canagliflozin and dapagliflozin in HFpEF patients [2], it is the compound of choice for observational studies and pragmatic trials aiming to confirm these findings in broader populations. Its unique safety and efficacy profile drives its use as the active comparator in studies designed to position new therapies in the cardiovascular and renal disease landscape.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Empagliflozin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.